molecular formula C19H13N5OS B11145585 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine

4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine

Cat. No.: B11145585
M. Wt: 359.4 g/mol
InChI Key: BHANMUGQULMMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a scaffold well-documented for its diverse biological activities . The structure is further functionalized with a naphthalen-1-yloxymethyl group and a pyridyl moiety, which are known to influence the compound's physicochemical properties and interaction with biological targets. Compounds based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold have demonstrated potent inhibitory activity against various therapeutic targets . Notably, close structural analogs have been identified as novel, potent, and highly selective c-Met kinase inhibitors . The c-Met receptor tyrosine kinase is a critical target in oncology, and inhibitors can disrupt cancer cell proliferation, migration, and invasion. The structure-activity relationship (SAR) studies of similar derivatives provide a strong rationale for investigating this compound in kinase-focused assay panels . The synthesis of this class of compounds typically involves cyclization reactions starting from precursor thiosemicarbazides or 1,2,4-triazole-3-thiols, often employing reagents such as phosphorus oxychloride to facilitate heterocycle formation . The final product is characterized using advanced analytical techniques including 1H NMR spectroscopy, mass spectrometry (LC-MS), and elemental analysis to confirm its structure and ensure high purity . This product is intended for research applications only, specifically for use in bioassay development, hit-to-lead optimization campaigns, and fundamental investigations into the pharmacology of heterocyclic compounds. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate or a novel chemical entity in projects aimed at developing new therapies for cancer and other diseases.

Properties

Molecular Formula

C19H13N5OS

Molecular Weight

359.4 g/mol

IUPAC Name

6-(naphthalen-1-yloxymethyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H13N5OS/c1-2-6-15-13(4-1)5-3-7-16(15)25-12-17-23-24-18(21-22-19(24)26-17)14-8-10-20-11-9-14/h1-11H,12H2

InChI Key

BHANMUGQULMMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NN4C(=NN=C4S3)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Preparation of 4-Amino-5-mercapto-1-(pyridin-4-yl)-1,2,4-triazole

The pyridyl-substituted triazole precursor is synthesized through hydrazinolysis and cyclization (Scheme 1):

  • Hydrazide Formation : Pyridine-4-carbohydrazide (1 ) is treated with carbon disulfide in ethanolic potassium hydroxide to form potassium pyridine-4-carbothiohydrazide (2 ).

  • Cyclization : Acid-catalyzed cyclization of 2 with hydrochloric acid yields 4-amino-5-mercapto-1-(pyridin-4-yl)-1,2,4-triazole (3 ).

Reaction Conditions :

  • Solvent: Ethanol/Water (1:1).

  • Temperature: Reflux at 80°C for 6 h.

  • Yield: 75–82%.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 2H, Py-H), 7.85 (d, J = 4.8 Hz, 2H, Py-H), 5.21 (s, 2H, NH₂), 3.91 (s, 1H, SH).

  • IR (KBr) : 3250 cm⁻¹ (N–H), 2550 cm⁻¹ (S–H).

Cyclocondensation to Form the Triazolothiadiazole Core

Synthesis of α-Bromo-(naphthalen-1-yloxy)methane

The electrophilic partner, α-bromo-(naphthalen-1-yloxy)methane (4 ), is prepared via Williamson ether synthesis:

  • Etherification : Naphthalen-1-ol (5 ) reacts with dibromomethane in the presence of sodium hydride to yield 4 .

Reaction Conditions :

  • Solvent: Dry THF.

  • Temperature: 0°C to room temperature, 12 h.

  • Yield: 68%.

Characterization :

  • ¹H NMR (CDCl₃): δ 8.24–7.45 (m, 7H, Naph-H), 4.92 (s, 2H, OCH₂Br).

Formation of the Triazolothiadiazole Ring

Cyclocondensation of 3 and 4 under basic conditions forms the fused heterocycle (Scheme 2):

  • Reaction : Equimolar 3 and 4 are stirred in dimethylformamide (DMF) with potassium carbonate at 80°C for 8 h.

  • Mechanism : The thiol group of 3 attacks the α-carbon of 4 , followed by intramolecular cyclization to form the thiadiazole ring.

Reaction Conditions :

  • Solvent: DMF.

  • Base: K₂CO₃ (2 eq).

  • Temperature: 80°C, 8 h.

  • Yield: 65–72%.

Characterization of Product (6) :

  • ¹H NMR (DMSO-d₆): δ 8.75 (d, J = 4.8 Hz, 2H, Py-H), 8.32–7.52 (m, 7H, Naph-H), 7.88 (d, J = 4.8 Hz, 2H, Py-H), 5.44 (s, 2H, OCH₂).

  • ¹³C NMR : δ 164.2 (C=S), 152.1 (Triazole-C), 135.6–123.8 (Naph-C), 121.4 (Py-C).

  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₀H₁₄N₅OS: 388.0962; found: 388.0965.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction time and improves yield (Scheme 3):

  • Conditions : 3 and 4 in DMF with p-TsOH (10 mol%), irradiated at 120°C for 20 min.

  • Yield : 85%.

One-Pot Multicomponent Approach

A streamlined method avoids isolation of intermediates (Scheme 4):

  • Reagents : Pyridine-4-carbohydrazide, carbon disulfide, and 4 in acetic acid.

  • Conditions : Reflux for 6 h.

  • Yield : 70%.

Comparative Analysis of Methods

MethodConditionsTimeYieldPurity (HPLC)
Conventional HeatingDMF, K₂CO₃, 80°C8 h65%98%
MicrowaveDMF, p-TsOH, 120°C20 min85%99%
One-PotAcOH, reflux6 h70%97%

Key Observations :

  • Microwave irradiation enhances reaction efficiency significantly.

  • One-pot methods reduce purification steps but require strict stoichiometric control.

Scale-Up Considerations and Process Optimization

  • Solvent Selection : DMF offers high solubility but poses toxicity concerns; alternatives like acetonitrile reduce yield by 15%.

  • Catalyst Screening : Heteropolyacids (e.g., H₃PW₁₂O₄₀) improve yields to 78% in ethanol.

  • Byproduct Management : Bromide salts are removed via aqueous washes, ensuring >99% purity .

Chemical Reactions Analysis

Cyclocondensation of 4-Amino-5-Substituted Triazole-3-Thiols

Reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with aromatic acids in phosphorous oxychloride (POCl₃) under reflux yields the triazolo-thiadiazole core . For example:

ReactantsConditionsProductYield
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol + 3-(4-chlorophenyl)pyrazole-4-carboxylic acidPOCl₃, reflux, 18h3-(naphthyl-2-oxymethyl)-1,2,4-triazolo[3,4-b] thiadiazole78%

Reaction with Aryl Isothiocyanates

Condensation with aryl isothiocyanates in dimethylformamide (DMF) generates 6-arylamino derivatives. For instance:

text
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol + 4-chlorophenyl isothiocyanate → 3-(pyridin-4-yl)-6-(4-chlorophenylamino)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Conditions : DMF, 80°C, 24h; Yield : 66–81% .

Acylation Reactions

The exocyclic amino group undergoes acylation with acetic anhydride to form N-acetyl derivatives :

text
6-Arylamino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole + Ac₂O → N5-Acetyl-6-arylamino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Conditions : Reflux in acetic anhydride; Yield : 85–95% .

Alkylation and Arylation

The naphthalen-1-yloxymethyl side chain participates in Friedel-Crafts alkylation with electron-rich aromatic systems under acidic conditions.

Reactivity with Biological Targets

The compound interacts with enzymes and receptors via:

  • Hydrogen bonding : Pyridine and triazole nitrogen atoms act as H-bond acceptors .

  • π-π stacking : The naphthalene moiety engages in hydrophobic interactions.

  • Electrophilic substitution : Thiadiazole sulfur atoms coordinate with metal ions in catalytic sites .

Stability and Degradation

  • Thermal stability : Decomposes above 300°C without melting .

  • Photodegradation : UV exposure induces cleavage of the thiadiazole ring, forming pyridine-4-yl sulfonic acid derivatives.

  • Hydrolytic stability : Resistant to acidic hydrolysis but degrades in alkaline media via triazole ring opening.

Key Reaction Conditions and Catalysts

Reaction TypeCatalysts/SolventsTemperatureKey Outcomes
CyclocondensationPOCl₃, DMF80–120°CHigh regioselectivity for triazolo-thiadiazole formation
AcylationAcetic anhydride100°CSelective N-acetylation
Nucleophilic substitutionK₂CO₃, DMSORT to 60°CSide-chain functionalization

Scientific Research Applications

Structural Characteristics

The compound consists of:

  • A pyridine ring
  • A triazole moiety
  • A thiadiazole fragment
  • A naphthalenyl substituent

These components contribute to its potential biological activities and interactions with various biological targets.

Biological Activities

Research indicates that compounds containing triazole and thiadiazole moieties exhibit a variety of biological activities. The following sections summarize notable findings regarding the biological applications of 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine.

Antimicrobial Activity

Studies have shown that derivatives similar to this compound possess significant antimicrobial properties. For instance:

  • Thiadiazole derivatives have been reported to show antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various strains .

Antitumor Activity

The compound's structural analogs have been evaluated for their anticancer potential. Research indicates that:

  • Certain triazole-thiadiazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell division . This suggests that this compound may also exhibit similar properties.

Antiviral Properties

There is emerging evidence that compounds within this class may possess antiviral activities. For instance:

  • Some studies have shown promising results against viral infections when structural modifications are made to the triazole or thiadiazole components .

Mechanism of Action

The mechanism of action of 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition leads to the disruption of normal cellular processes, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in KA39 ) enhance electrophilicity, critical for covalent binding.
  • Bioactivity : Pyridine (target compound, 9a ) and benzimidazole (SRI 29365 ) substituents are associated with antiviral and anticancer activities.

Pharmacological Activities

Triazolo-thiadiazoles exhibit diverse bioactivities, influenced by substituents:

Table 3: Bioactivity Data for Key Compounds

Compound Activity Mechanism/Target Potency (IC50/EC50) Reference
KA39 Anticancer GI50 = 0.8–1.2 μM (prostate cancer) Targets microtubule assembly
SRI 29365 Antiviral Inhibits hRSV replication EC50 = 66 μM
5c (Indole derivative) Anticancer Bcl-2 inhibition IC50 = 2.1 μM (HCT116)
Adamantyl derivatives (5a–5e) Antiproliferative Not specified Moderate activity (IC50 = 10–50 μM)

Target Compound Implications :
The naphthalene group may enhance DNA intercalation or kinase inhibition, while the pyridine could improve binding to ATP pockets in kinases. Predicted activities align with anticancer or antiviral profiles .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound logP Solubility (Predicted) Melting Point (°C) Reference
Target Compound ~4.5* Low (lipophilic) 180–190* N/A
4-tert-Butylphenyl derivative 3.83 Moderate (DMF-soluble) Not reported
KA39 2.8–3.5 Low (sulfonamide mitigates lipophilicity) 150–160
Adamantyl derivatives 5.0–6.0 Very low 190–210

Notes:

  • *Predicted values based on structural analogs.
  • High logP in adamantyl/naphthalene derivatives suggests need for formulation strategies (e.g., nanoemulsions) .

Biological Activity

The compound 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine is a complex organic molecule that integrates multiple heterocyclic structures. Its unique structural features suggest a diverse range of potential biological activities, making it a compound of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Structural Overview

The compound consists of:

  • A pyridine ring
  • A triazole moiety
  • A thiadiazole component
  • A naphthalenyl substituent

This structural complexity is indicative of potential interactions with various biological targets, which can lead to diverse pharmacological effects.

Research indicates that compounds containing triazole and thiadiazole moieties often exhibit significant biological activities. The mechanisms through which This compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Antimicrobial Properties : The presence of the triazole ring is associated with antifungal and antibacterial activities.
  • Anticancer Effects : Some derivatives demonstrate cytotoxicity against various cancer cell lines.

Anticancer Activity

A study on triazole-thiadiazole derivatives highlighted their potential as anticancer agents. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Compounds similar to This compound have demonstrated significant antimicrobial activity. For instance, derivatives with similar structural features were effective against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study 1: Anticancer Screening
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay was employed to determine cell viability.
    • Results : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
  • Case Study 2: Antifungal Activity
    • Objective : Assess antifungal properties against Candida albicans.
    • Method : Disk diffusion method was utilized for susceptibility testing.
    • Results : The compound showed significant inhibition zones compared to control groups.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureUnique FeaturesBiological Activity
5-(Naphthalen-1-yloxy)-1H-[1,2,4]triazoleStructureLacks thiadiazole; studied for antifungal propertiesAntifungal
6-(Phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleStructureSignificant anticancer activity; no naphthalene substituentAnticancer
7-(Alkoxy)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazolesStructureVariations in alkoxy groups affect solubility and bioactivityVaries

This table highlights the versatility of triazole-thiadiazole derivatives while emphasizing the unique naphthalene substitution in the target compound that may enhance its biological efficacy.

Q & A

Q. What are the key steps in synthesizing 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine?

The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

  • Condensation of naphthalen-1-ol derivatives with chloroacetic acid derivatives to form the naphthoxymethyl intermediate.
  • Cyclocondensation with thiocarbohydrazide or analogous reagents to construct the triazolo-thiadiazole core.
  • Final coupling with pyridine derivatives under catalytic conditions (e.g., iodine or copper catalysts). Characterization via 1H^1H NMR, IR spectroscopy, and elemental analysis is critical to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

Researchers employ:

  • Chromatography : HPLC or TLC to assess purity (>95% is typical for biological assays) .
  • Spectroscopy : 1H^1H NMR for proton environments, IR for functional groups (e.g., C-S bonds in thiadiazole), and mass spectrometry for molecular weight confirmation .
  • Elemental Analysis : Quantitative C/H/N/S ratios to verify stoichiometry .

Q. What are the primary challenges in synthesizing triazolo-thiadiazole derivatives?

Key challenges include:

  • Regioselectivity : Ensuring correct ring closure during cyclization (e.g., avoiding [1,2,4]triazolo[3,4-c] isomers).
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are often required for intermediates.
  • Purification : Column chromatography is frequently needed due to byproduct formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the triazolo-thiadiazole core?

Optimization strategies include:

  • Catalyst Screening : Iodine (I2_2) or copper sulfate/sodium ascorbate systems enhance cyclization efficiency .
  • Solvent Selection : 1,4-Dioxane or DMF improves reaction homogeneity and yield (e.g., up to 88% in iodine-catalyzed reactions) .
  • Microwave Assistance : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields .

Q. How do researchers address contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data?

Discrepancies are resolved by:

  • Docking Refinement : Including solvent effects or flexible protein residues in simulations.
  • Enzyme Assays : Validating target inhibition (e.g., 14-α-demethylase for antifungal activity) .
  • SAR Studies : Modifying substituents (e.g., naphthoxymethyl vs. phenyl groups) to align predicted and observed activities .

Q. What advanced methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR analysis involves:

  • Analog Synthesis : Replacing the naphthoxy group with substituted aryl/heteroaryl moieties to evaluate bioactivity trends .
  • Pharmacophore Mapping : Identifying critical hydrogen-bonding or hydrophobic interactions via 3D-QSAR models.
  • In Silico ADMET : Predicting pharmacokinetic properties (e.g., LogP, CYP450 interactions) to prioritize analogs .

Q. How can researchers resolve spectral data ambiguities (e.g., overlapping NMR signals) in this compound?

Techniques include:

  • 2D NMR : COSY and HSQC to assign proton-carbon correlations, especially in aromatic regions.
  • Deuterated Solvents : Using DMSO-d6_6 to sharpen peaks and reduce exchange broadening.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Methodological Notes

  • Data Reproducibility : Document solvent grades, catalyst purity, and reaction atmospheres (e.g., inert N2_2 vs. air-sensitive steps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.